2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3OS/c20-13-6-7-14(15(21)10-13)18(25)22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-26-19/h1-7,10H,8-9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHARILRYBYCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-difluorobenzoyl chloride with an appropriate amine to form the benzamide intermediate. This intermediate is then subjected to cyclization reactions with thioamides and aldehydes to construct the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Studied for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The imidazo[2,1-b][1,3]thiazole ring system is known to interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Modifications
The target compound’s imidazo[2,1-b][1,3]thiazole core is shared with several analogs, but substituent variations significantly influence activity:
- 4-Chloro-N-(6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl)benzamide (CAS 333327-62-1) replaces the 2,4-difluorobenzamide with a 4-chlorobenzamide and substitutes the phenyl group at position 6 with a 4-methylphenyl.
- 1-(4-Cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea (PDB ID: 6KPS) features a urea linker instead of benzamide, which may alter hydrogen-bonding interactions with enzymes like hIDO1.
Substituent Effects on Activity
- Halogenation : Fluorine atoms in the target’s benzamide (2,4-difluoro) confer electronegativity and metabolic stability compared to chlorine in 4-chloro analogs . Bromine substitution (e.g., in compound 9c from ) increases molecular bulk, which may enhance binding affinity but reduce solubility .
- Aryl Group Variations : The 6-phenyl group in the target compound contrasts with 4-methylphenyl () or 4-fluorophenyl (). Methyl groups increase lipophilicity, while fluorine enhances electronic effects without steric bulk .
Biological Activity
2,4-Difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the imidazo[2,1-b][1,3]thiazole moiety followed by functionalization to introduce the benzamide structure. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and migration. In vitro tests demonstrated that certain derivatives exhibited IC50 values ranging from 0.59 to 2.81 μM against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screenings indicated that related imidazo[2,1-b][1,3]thiazole compounds possess activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . This suggests potential applications in treating tuberculosis and other bacterial infections.
Cytotoxicity and Safety Profile
Cytotoxicity studies reveal that while exhibiting potent biological activities, these compounds maintain a favorable safety profile with low toxicity against normal cell lines. This balance is crucial for developing therapeutic agents that minimize adverse effects .
Data Summary
Case Studies
One notable study focused on the evaluation of new imidazo[2,1-b][1,3]thiazole derivatives for their ability to inhibit FAK phosphorylation in pancreatic cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also enhanced the efficacy of gemcitabine when used in combination therapy .
Q & A
Basic: What synthetic strategies are most effective for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?
Methodological Answer:
The imidazo[2,1-b][1,3]thiazole scaffold can be synthesized via cyclocondensation of 2-aminothiazoles with α-haloketones or via intramolecular cyclization of thiosemicarbazides. For example, in structurally related compounds (e.g., 6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine), refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under controlled pH yields thiosemicarbazide intermediates, followed by cyclization . Key steps include:
- Reagent Optimization : Use of ethyl alcohol as a solvent and TBHP (tert-butyl hydroperoxide) as an oxidant to enhance cyclization efficiency .
- Analytical Validation : Confirm regioselectivity via -NMR to distinguish between imidazo[2,1-b]thiazole and other isomeric forms .
Advanced: How can reaction conditions be optimized to address low yields in the final amide coupling step?
Methodological Answer:
Low yields in amide bond formation (e.g., coupling 2,4-difluorobenzoic acid with the imidazothiazole-methylamine intermediate) often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Activating Agents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) to improve coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, as demonstrated in analogous benzamide syntheses .
- Temperature Control : Reactions at 0–5°C minimize side-product formation during activation .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Resolves molecular ion peaks for CHFNOS (exact mass: 389.07) and detects isotopic patterns consistent with fluorine and sulfur .
- Multinuclear NMR :
- -NMR: Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling.
- -NMR: Distinct signals for 2- and 4-fluoro substituents (δ = -110 to -120 ppm) .
- X-ray Crystallography : Resolves steric effects of the 6-phenyl group on the imidazothiazole core, as seen in analogous triazole-thiazole hybrids .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar imidazothiazole derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from assay conditions or substituent effects. Mitigation strategies:
- Standardized Assays : Use the CLSI (Clinical and Laboratory Standards Institute) protocol for antimicrobial testing and NCI-60 panels for anticancer screening to ensure reproducibility .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2,4-difluoro vs. 4-methoxy on benzamide) on target binding, as done for fluorophenyl-thiazolo[3,2-b]triazolones .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin, aligning with experimental IC values .
Basic: What role does the fluorine substituent play in the pharmacokinetic profile of this compound?
Methodological Answer:
Fluorine enhances metabolic stability and lipophilicity:
- Metabolic Resistance : The 2,4-difluoro motif reduces oxidative metabolism by cytochrome P450 enzymes, as observed in fluorinated benzamide analogs .
- LogP Optimization : Fluorine’s electronegativity lowers cLogP (calculated ~2.8), improving solubility over non-fluorinated analogs (e.g., cLogP = 3.5 for 4-methoxy derivatives) .
Advanced: How can regioselectivity challenges in imidazothiazole functionalization be addressed?
Methodological Answer:
Regioselective modification (e.g., at C-5 vs. C-6 of the imidazothiazole) requires:
- Directing Groups : Install a nitro or amino group at C-5 to guide cross-coupling reactions, as shown in thiazolo[3,2-b]triazol-6(5H)-one syntheses .
- Microwave-Assisted Synthesis : Accelerates Suzuki-Miyaura couplings for phenyl group introduction at C-6 with >90% selectivity .
Basic: What solubility challenges are anticipated for this compound, and how can they be mitigated?
Methodological Answer:
The compound’s low aqueous solubility (predicted ~0.1 mg/mL) stems from its aromaticity. Solutions include:
- Salt Formation : Use hydrochloride or mesylate salts, as demonstrated for analogous thiazole-acetamides .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability, a method validated for fluorinated anticancer agents .
Advanced: How can computational methods guide the design of derivatives with improved target specificity?
Methodological Answer:
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with 2,4-difluoro groups) using Schrödinger’s Phase .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing benzamide with sulfonamide) to optimize binding to kinases .
Basic: What stability issues arise during storage, and how should the compound be handled?
Methodological Answer:
- Light Sensitivity : The imidazothiazole core is prone to photodegradation; store in amber vials under argon .
- Hydrolytic Stability : Susceptibility to hydrolysis at the amide bond requires storage at -20°C with desiccants .
Advanced: What strategies enable efficient scale-up of the synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors reduce reaction times for cyclization steps (e.g., from 12 h to 30 min) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield (>85%) in amide couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
